1-((4-methoxy-3-methylphenyl)sulfonyl)-4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidine
Beschreibung
BenchChem offers high-quality 1-((4-methoxy-3-methylphenyl)sulfonyl)-4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((4-methoxy-3-methylphenyl)sulfonyl)-4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
1-(4-methoxy-3-methylphenyl)sulfonyl-4-[(2-phenylimidazol-1-yl)methyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S/c1-18-16-21(8-9-22(18)29-2)30(27,28)26-13-10-19(11-14-26)17-25-15-12-24-23(25)20-6-4-3-5-7-20/h3-9,12,15-16,19H,10-11,13-14,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYTVAMDTGVMDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)CN3C=CN=C3C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 1-((4-methoxy-3-methylphenyl)sulfonyl)-4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidine , often referred to as compound X , is a piperidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of compound X, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Compound X features a complex structure characterized by a piperidine ring substituted with a sulfonyl group and an imidazole moiety. The molecular formula is with a molecular weight of approximately 396.55 g/mol.
1. Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, the sulfonamide group is known for its ability to inhibit various enzymes involved in tumor growth. In vitro studies have shown that derivatives of piperidine can induce apoptosis in cancer cells by modulating Bcl-2 family proteins, which are crucial regulators of apoptosis .
2. Antimicrobial Properties
Piperidine derivatives have been extensively studied for their antimicrobial activity. Compound X has demonstrated efficacy against several bacterial strains, with IC50 values indicating potent antibacterial effects. For example, studies have reported that related compounds exhibit IC50 values as low as 2 µM against pathogenic bacteria .
3. Neuropharmacological Effects
The imidazole ring in compound X suggests potential neuropharmacological applications. Similar compounds have been identified as selective delta-opioid receptor agonists, which may provide anxiolytic and antidepressant effects . In vivo studies using mouse models have shown that these derivatives can reduce anxiety-like behaviors and improve mood-related symptoms.
Structure-Activity Relationships (SAR)
The biological activity of compound X can be attributed to its structural components:
- Piperidine Ring : Essential for receptor binding and biological activity.
- Sulfonyl Group : Enhances solubility and bioavailability.
- Imidazole Moiety : Imparts neuroactive properties.
Modifications to these groups can significantly alter the pharmacokinetic and pharmacodynamic profiles of the compound. For instance, replacing the methoxy group has been shown to enhance lipophilicity, leading to improved bioavailability in preclinical models .
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer potential of piperidine derivatives, compound X was tested against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at concentrations above 5 µM. This suggests that compound X could serve as a lead compound for developing new anticancer therapies.
Case Study 2: Antimicrobial Activity
A series of piperidine derivatives were synthesized and tested for antibacterial activity against Gram-positive and Gram-negative bacteria. Compound X exhibited notable activity against Staphylococcus aureus and Escherichia coli, with an IC50 value of approximately 3 µM, highlighting its potential as an antimicrobial agent .
Wissenschaftliche Forschungsanwendungen
Structural Features
The compound features a piperidine core, which is a common structural motif in many bioactive molecules. The presence of the sulfonyl group enhances its pharmacological properties, making it a candidate for various therapeutic applications.
Antibacterial Activity
Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, studies have shown that derivatives containing piperidine and sulfonamide groups can inhibit the growth of various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action often involves the inhibition of bacterial enzymes, leading to cell death .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase and urease. These enzymes are crucial in various biological processes, and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and urinary tract infections. In particular, compounds exhibiting strong inhibitory activity against urease have been noted for their potential in treating kidney stones and other related disorders .
Cancer Chemotherapy
The sulfonamide moiety is known for its anticancer properties. Compounds similar to 1-((4-methoxy-3-methylphenyl)sulfonyl)-4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidine have been investigated for their ability to induce apoptosis in cancer cells. Studies suggest that these compounds can interact with specific cellular pathways involved in tumor growth and proliferation .
Hypoglycemic Activity
There is emerging evidence that piperidine derivatives may help regulate blood glucose levels, making them potential candidates for diabetes management. The mechanism may involve the enhancement of insulin sensitivity or modulation of glucose uptake in peripheral tissues .
Study 1: Antibacterial Efficacy
In a study published in the Brazilian Journal of Pharmaceutical Sciences, a series of piperidine derivatives were synthesized and evaluated for their antibacterial activity. Among these, compounds with similar structures to the target compound demonstrated moderate to strong inhibition against several bacterial strains, confirming the potential of this class of compounds in developing new antibiotics .
Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibitory activity of synthesized compounds containing the piperidine nucleus. The results highlighted that certain derivatives exhibited significant inhibition against acetylcholinesterase, suggesting their potential use in treating neurodegenerative diseases .
Q & A
Q. What are the critical synthetic steps and reaction conditions for preparing 1-((4-methoxy-3-methylphenyl)sulfonyl)-4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidine?
The synthesis involves sequential sulfonylation and alkylation steps. First, the piperidine core is sulfonylated using 4-methoxy-3-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C). The second step introduces the imidazole moiety via nucleophilic substitution or coupling reactions, requiring anhydrous solvents (e.g., DMF) and catalysts like K₂CO₃ . Reaction progress is monitored via TLC or HPLC, with purification by column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
Q. How can researchers ensure structural fidelity during characterization?
- NMR spectroscopy : Confirm sulfonyl and imidazole substituents via ¹H NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and ¹³C NMR (sulfonyl carbon ~δ 110–120 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected for C₂₃H₂₅N₃O₃S: 432.16) .
- HPLC : Purity assessment (>95%) using a C18 column and UV detection at 254 nm .
Q. What solvent systems and stability conditions are optimal for handling this compound?
The compound is soluble in polar aprotic solvents (DMF, DMSO) but sparingly soluble in water. Stability studies suggest storage at –20°C under inert atmosphere to prevent hydrolysis of the sulfonyl group . Lyophilization is recommended for long-term storage of aqueous solutions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Dose-response profiling : Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to distinguish target-specific effects from cytotoxicity .
- Metabolite screening : LC-MS/MS identifies degradation products or active metabolites that may confound results .
- Structural analogs : Compare activity with derivatives lacking the imidazole or sulfonyl group to isolate pharmacophoric contributions .
Q. What computational strategies predict target engagement and binding modes?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with potential targets (e.g., kinases or GPCRs). Focus on the imidazole’s hydrogen-bonding capacity and sulfonyl group’s electrostatic interactions .
- MD simulations : Assess binding stability (e.g., 100-ns trajectories in GROMACS) to evaluate piperidine ring flexibility and ligand-protein residence time .
- QSAR modeling : Train models on analogs with known IC₅₀ values to prioritize structural modifications .
Q. Which advanced structural analysis techniques elucidate conformational dynamics?
- X-ray crystallography : Co-crystallize with target proteins (e.g., human carbonic anhydrase) to resolve binding-site interactions. Requires diffraction-quality crystals grown via vapor diffusion .
- Hirshfeld surface analysis : Quantify intermolecular forces (e.g., C–H···O bonds) in crystalline forms to predict solubility and polymorphism .
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to correlate electronic properties (e.g., HOMO-LUMO gap) with reactivity .
Methodological Considerations
Q. How to design SAR studies for optimizing potency and selectivity?
- Core modifications : Replace the piperidine ring with morpholine or azetidine to alter steric bulk .
- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance sulfonyl group stability .
- Bioisosteric replacements : Substitute the imidazole with triazole or thiazole to modulate pharmacokinetics .
Q. What in vitro assays validate hypothesized mechanisms of action?
- Enzyme inhibition : Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC for protease assays) with compound pre-incubation to measure IC₅₀ .
- Receptor binding : Radioligand displacement assays (e.g., ³H-naloxone for opioid receptors) quantify affinity (Ki) .
- Cellular uptake : Flow cytometry with fluorescent derivatives (e.g., BODIPY-labeled analogs) evaluates membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
